Prinomastat

Catalog No.
S549040
CAS No.
192329-42-3
M.F
C18H21N3O5S2
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinomastat

Avoid confounding MMP-1 inhibition and invasive dosing. Prinomastat (AG-3340) delivers: • >15-fold lower MMP-1 activity vs Marimastat (IC50 5 nM) to reduce off-target effects • 166-fold selectivity for MMP-2/9 over MMP-1 for clean gelatinase studies • Oral bioavailability simplifies long-term tumor models vs daily injections • Water-soluble HCl salt allows DMSO-free cell culture, reducing solvent artifacts. Available in high purity (≥98%) with reliable global shipping from SMolecule.

CAS Number

192329-42-3

Product Name

Prinomastat

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1

InChI Key

YKPYIPVDTNNYCN-INIZCTEOSA-N

solubility

Soluble in DMSO, not in water

Synonyms

AG3340; AG-3340; AG 3340; KBR-9896; KBR 9896; KBR9896; Prinomastat.

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C

The exact mass of the compound Prinomastat is 423.09226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Prinomastat (AG-3340) is a hydroxamate-based, orally active inhibitor of matrix metalloproteinases (MMPs). It was developed for high potency against MMPs centrally involved in tumor invasion and angiogenesis, such as MMP-2, -9, and -13, while exhibiting significantly lower activity against MMP-1 (collagenase-1). This selectivity profile was designed to target pathological tissue remodeling while potentially avoiding the musculoskeletal side effects associated with less selective, first-generation MMP inhibitors. Its demonstrated oral administration route in preclinical and clinical studies distinguishes it from early benchmarks in its class.

Substituting Prinomastat with other MMP inhibitors based on nominal class is unreliable for generating reproducible data. Using a broader-spectrum inhibitor like Marimastat introduces potent MMP-1 inhibition (IC50 = 5 nM), a target for which Prinomastat is over 15-fold less active, potentially confounding results in studies focused on gelatinase-driven processes. Conversely, substituting with the first-generation benchmark Batimastat, while potent, is operationally distinct; Batimastat's poor oral bioavailability necessitates intraperitoneal administration for in vivo work, a significant procedural and logistical deviation from orally-dosed Prinomastat. These differences in selectivity and handling make direct substitution a critical source of experimental variability.

Differentiated Inhibition Profile: High Potency on Gelatinases with Reduced MMP-1 Activity

Prinomastat was designed for greater selectivity toward MMPs associated with tumor progression (e.g., MMP-2, MMP-9) over MMP-1, which is implicated in dose-limiting joint-related side effects of broader-spectrum inhibitors. Quantitative data shows Prinomastat is 166-fold more potent against MMP-2 than MMP-1. In contrast, the common substitute Marimastat exhibits high, non-selective potency against both MMP-1 and MMP-2, with IC50 values in the same low-nanomolar range.

Evidence DimensionEnzyme Inhibition Potency (Ki / IC50)
Target Compound DataPrinomastat: Ki for MMP-2 = 0.05 nM; Ki for MMP-1 = 8.3 nM.
Comparator Or BaselineMarimastat: IC50 for MMP-2 = 6 nM; IC50 for MMP-1 = 5 nM.
Quantified DifferencePrinomastat exhibits a ~166-fold selectivity for MMP-2 over MMP-1, whereas Marimastat shows near-equivalent potency against both enzymes.
ConditionsIn vitro enzymatic assays against purified human MMPs.

This selectivity allows for more targeted inhibition of gelatinase activity in research models while minimizing potential off-target effects from MMP-1 inhibition, leading to more reliable data.

Superior In Vivo Handling: Documented Oral Bioavailability vs. Injectable-Only Alternatives

A primary procurement differentiator for in vivo research is Prinomastat's efficacy via oral administration, as documented in multiple preclinical and clinical studies. This provides a significant handling and procedural advantage over potent first-generation comparators like Batimastat, whose utility is constrained by poor oral bioavailability, necessitating administration via intraperitoneal (IP) injection in animal models.

Evidence DimensionRoute of Administration for In Vivo Efficacy
Target Compound DataOral.
Comparator Or BaselineBatimastat: Intraperitoneal injection required.
Quantified DifferenceQualitative but critical difference: Oral vs. Injectable.
ConditionsIn vivo animal and human studies for cancer therapy.

Simplifies experimental protocols, reduces animal handling stress, and can lower the overall cost and labor for long-term in vivo studies compared to compounds requiring injection.

Improved Processability: Availability as a Water-Soluble Hydrochloride Salt

For in vitro applications, material handling properties are a key procurement factor. While the free base form of Prinomastat requires organic solvents like DMSO, the compound is also available as a hydrochloride salt with documented aqueous solubility. This provides a direct advantage for preparing stock solutions for cell culture media and other aqueous buffer systems where the presence of organic solvents is undesirable.

Evidence DimensionAqueous Solubility
Target Compound DataPrinomastat Hydrochloride: 15 mg/mL in H2O.
Comparator Or BaselinePrinomastat Free Base: Soluble in DMSO, not in water.
Quantified DifferenceWater-soluble salt form available vs. water-insoluble free base.
ConditionsStandard laboratory solvent preparation.

The water-soluble salt form simplifies stock solution preparation and avoids potential solvent-induced artifacts from DMSO, ensuring cleaner and more reproducible in vitro results.

In Vivo Cancer Models Requiring Convenient, Long-Term Oral Dosing

For preclinical oncology studies, particularly those investigating tumor growth, invasion, and metastasis over extended periods, Prinomastat's oral bioavailability makes it a more practical choice than analogs requiring daily injections, such as Batimastat.

Studies Targeting Gelatinase (MMP-2/9) Activity with Minimal MMP-1 Interference

When the research goal is to specifically interrogate the roles of MMP-2 and MMP-9 without the confounding effects of potent MMP-1 inhibition, Prinomastat's 166-fold selectivity provides a more targeted tool than broad-spectrum inhibitors like Marimastat.

High-Throughput or Sensitive Cell-Based Assays Requiring Direct-to-Media Formulation

In cell culture experiments where DMSO may cause toxicity or differentiation artifacts, the use of Prinomastat's water-soluble hydrochloride salt allows for direct addition to aqueous media, improving experimental consistency and relevance.

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

423.09226313 Da

Monoisotopic Mass

423.09226313 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10T6626FRK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Investigated for use/treatment in brain cancer, lung cancer, and prostate cancer.

Pharmacology

Prinomastat is a synthetic hydroxamic acid derivative with potential antineoplastic activity. Prinomastat inhibits matrix metalloproteinases (MMPs) (specifically, MMP-2, 9, 13, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. As a lipophilic agent, prinomastat crosses the blood-brain barrier. (NCI04)

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

192329-42-3

Wikipedia

Prinomastat

Biological Half Life

2-5 hours
1: Wang A, Savas U, Hsu MH, Stout CD, Johnson EF. Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound. J Biol Chem. 2012 Mar 30;287(14):10834-43. Epub 2012 Feb 3. PubMed PMID: 22308038; PubMed Central PMCID: PMC3322812.
2: Younis HS, Jessen BA, Wu EY, Stevens GJ. Inhibiting matrix metalloproteinases with prinomastat produces abnormalities in fetal growth and development in rats. Birth Defects Res B Dev Reprod Toxicol. 2006 Apr;77(2):95-103. PubMed PMID: 16607633.
3: Heath EI, Burtness BA, Kleinberg L, Salem RR, Yang SC, Heitmiller RF, Canto MI, Knisely JP, Topazian M, Montgomery E, Tsottles N, Pithavala Y, Rohmiller B, Collier M, Forastiere AA. Phase II, parallel-design study of preoperative combined modality therapy and the matrix metalloprotease (mmp) inhibitor prinomastat in patients with esophageal adenocarcinoma. Invest New Drugs. 2006 Mar;24(2):135-40. PubMed PMID: 16502351.
4: Bissett D, O'Byrne KJ, von Pawel J, Gatzemeier U, Price A, Nicolson M, Mercier R, Mazabel E, Penning C, Zhang MH, Collier MA, Shepherd FA. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer. J Clin Oncol. 2005 Feb 1;23(4):842-9. PubMed PMID: 15681529.
5: El-Bradey MH, Cheng L, Bartsch DU, Niessman M, El-Musharaf A, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinase, on a new animal model of epiretinal membrane. Retina. 2004 Oct;24(5):783-9. PubMed PMID: 15492635.
6: Wiart M, Fournier LS, Novikov VY, Shames DM, Roberts TP, Fu Y, Shalinsky DR, Brasch RC. Magnetic resonance imaging detects early changes in microvascular permeability in xenograft tumors after treatment with the matrix metalloprotease inhibitor Prinomastat. Technol Cancer Res Treat. 2004 Aug;3(4):377-82. PubMed PMID: 15270589.
7: Ferrario A, Chantrain CF, von Tiehl K, Buckley S, Rucker N, Shalinsky DR, Shimada H, DeClerck YA, Gomer CJ. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model. Cancer Res. 2004 Apr 1;64(7):2328-32. PubMed PMID: 15059880.
8: Hande KR, Collier M, Paradiso L, Stuart-Smith J, Dixon M, Clendeninn N, Yeun G, Alberti D, Binger K, Wilding G. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor. Clin Cancer Res. 2004 Feb 1;10(3):909-15. PubMed PMID: 14871966.
9: Liu J, Tsao MS, Pagura M, Shalinsky DR, Khoka R, Fata J, Johnston MR. Early combined treatment with carboplatin and the MMP inhibitor, prinomastat, prolongs survival and reduces systemic metastasis in an aggressive orthotopic lung cancer model. Lung Cancer. 2003 Dec;42(3):335-44. PubMed PMID: 14644522.
10: Behrendt CE, Ruiz RB. Venous thromboembolism among patients with advanced lung cancer randomized to prinomastat or placebo, plus chemotherapy. Thromb Haemost. 2003 Oct;90(4):734-7. PubMed PMID: 14515196.
11: Deryugina EI, Ratnikov BI, Strongin AY. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells. Int J Cancer. 2003 May 1;104(5):533-41. PubMed PMID: 12594807.
12: Garcia C, Bartsch DU, Rivero ME, Hagedorn M, McDermott CD, Bergeron-Lynn G, Cheng L, Appelt K, Freeman WR. Efficacy of Prinomastat) (AG3340), a matrix metalloprotease inhibitor, in treatment of retinal neovascularization. Curr Eye Res. 2002 Jan;24(1):33-8. PubMed PMID: 12187492.
13: Ozerdem U, Mach-Hofacre B, Varki N, Folberg R, Mueller AJ, Ochabski R, Pham T, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model. Curr Eye Res. 2002 Feb;24(2):86-91. PubMed PMID: 12187478.
14: Foda HD, Rollo EE, Drews M, Conner C, Appelt K, Shalinsky DR, Zucker S. Ventilator-induced lung injury upregulates and activates gelatinases and EMMPRIN: attenuation by the synthetic matrix metalloproteinase inhibitor, Prinomastat (AG3340). Am J Respir Cell Mol Biol. 2001 Dec;25(6):717-24. PubMed PMID: 11726397.
15: Cheng L, Rivero ME, Garcia CR, McDermott CD, Keefe KS, Wiley CA, Soules KA, Bergeron-Lynn G, Vekich S, Zhang K, Appelt K, Freeman WR. Evaluation of intraocular pharmacokinetics and toxicity of prinomastat (AG3340) in the rabbit. J Ocul Pharmacol Ther. 2001 Jun;17(3):295-304. PubMed PMID: 11436949.
16: Ozerdem U, Mach-Hofacre B, Keefe K, Pham T, Soules K, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy. Ophthalmic Res. 2001 Jan-Feb;33(1):20-3. PubMed PMID: 11114600.
17: Scatena R. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases. Expert Opin Investig Drugs. 2000 Sep;9(9):2159-65. Review. PubMed PMID: 11060800.
18: Ozerdem U, Mach-Hofacre B, Cheng L, Chaidhawangul S, Keefe K, McDermott CD, Bergeron-Lynn G, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinases, on a subacute model of proliferative vitreoretinopathy. Curr Eye Res. 2000 Jun;20(6):447-53. PubMed PMID: 10980656.

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